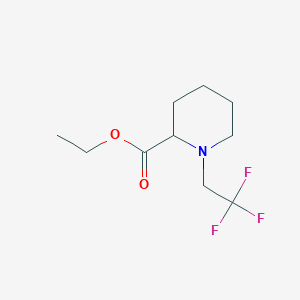

rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate

Description

rac-Ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is a chiral piperidine derivative characterized by a trifluoroethyl substituent at the nitrogen atom and an ethyl ester group at the 2-position of the piperidine ring. The "rac" designation indicates a racemic mixture, though the (2R) configuration specifies the stereochemistry at the second carbon. This compound combines fluorine’s electron-withdrawing effects with the conformational flexibility of the piperidine scaffold, making it a candidate for pharmacological exploration, particularly in modulating amine basicity and metabolic stability .

Properties

Molecular Formula |

C10H16F3NO2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-5-3-4-6-14(8)7-10(11,12)13/h8H,2-7H2,1H3 |

InChI Key |

GGFAFQWTYBSAGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCN1CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Comparative Findings

Fluorine’s Role in Bioavailability: The trifluoroethyl group in the target compound reduces the basicity of the piperidine nitrogen (pKa ~7–8 vs. ~10 for non-fluorinated analogs), improving membrane permeability and oral bioavailability . In contrast, trifluoroacetamido derivatives () leverage fluorine’s electronegativity to stabilize amide bonds, prolonging half-life .

Ester Group Influence on Metabolism :

- Ethyl esters (target compound) exhibit slower hydrolysis rates compared to methyl esters (), balancing metabolic stability and prodrug activation .

- Phosphonate esters () are highly resistant to hydrolysis but may require specialized transporters for cellular uptake .

Fluorophenyl analogs () lack this conformational control, relying on planar aromatic interactions .

Biological Activity

Rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate, with CAS number 1544087-22-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C10H16F3NO2

- Molecular Weight : 239.24 g/mol

- SMILES Notation : CCOC(=O)C[C@@H]1NCCC@HC(F)(F)F

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

A study highlighted the effectiveness of piperidine derivatives against Candida auris, a significant pathogen. While this compound was not directly tested in this context, related piperidine compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating the potential for similar efficacy in related compounds .

Study 1: Antimicrobial Efficacy

In a comparative study involving various piperidine derivatives, compounds were evaluated for their ability to induce cell death in C. auris. The results indicated that certain derivatives could disrupt the plasma membrane and induce apoptosis at sub-inhibitory concentrations. These findings suggest that this compound may share similar mechanisms of action due to its structural analogies .

Study 2: Antiviral Potential

Another investigation focused on the antiviral efficacy of piperidine-based compounds against resistant strains of viruses. The study reported that certain derivatives maintained low nanomolar potency even against multidrug-resistant variants. This indicates that this compound could be further explored for its antiviral applications .

Table 1: Summary of Biological Activity Studies

| Compound Name | Activity Type | MIC Range (μg/mL) | Notes |

|---|---|---|---|

| Piperidine Derivative A | Antimicrobial | 0.24 - 0.97 | Effective against C. auris |

| Piperidine Derivative B | Antiviral | Nanomolar | Active against HIV and resistant strains |

Q & A

Basic: How can researchers optimize the synthesis of rac-ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate to improve enantiomeric purity?

Methodological Answer:

Stereochemical control in piperidine derivatives often relies on chiral catalysts or enantioselective reaction conditions. For trifluoroethyl-substituted piperidines, a two-step approach may be employed:

Core piperidine formation : Utilize ring-closing metathesis or reductive amination under basic conditions to construct the piperidine scaffold .

Trifluoroethyl introduction : Employ nucleophilic substitution with 2,2,2-trifluoroethyl iodide in the presence of a chiral ligand (e.g., BINAP derivatives) to enhance enantioselectivity .

Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers. Monitor purity using chiral GC or circular dichroism spectroscopy .

Basic: What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR : 1H/19F NMR to confirm trifluoroethyl group integration and coupling patterns (e.g., vicinal coupling constants for piperidine chair conformation analysis) .

- X-ray crystallography : For absolute configuration determination, particularly if racemization is suspected during synthesis .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns of fluorine .

- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA/IB under isocratic elution with hexane:ethanol gradients .

Advanced: How do stereochemical variations (e.g., 2R vs. 2S configuration) influence the compound’s interactions with enzymes like cytochrome P450?

Methodological Answer:

The trifluoroethyl group’s electronegativity and the piperidine ring’s conformation modulate binding to enzyme active sites. To assess stereochemical effects:

Docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) with CYP3A4 crystal structures (PDB: 5WGE) to compare binding energies of R and S enantiomers .

In vitro assays : Incubate enantiomers with human liver microsomes and quantify metabolite formation via LC-MS/MS. Monitor kinetic parameters (Km, Vmax) to identify enantioselective metabolism .

Fluorine NMR : Track 19F chemical shift changes during enzyme binding to probe conformational flexibility .

Advanced: What strategies resolve contradictions in reported bioactivity data for trifluoroethyl-piperidine derivatives?

Methodological Answer:

Discrepancies often arise from impurities or assay conditions. Mitigation steps:

- Batch validation : Compare multiple synthesis batches using LC-MS and 1H NMR to rule out side products (e.g., N-oxide formation) .

- Assay standardization : Replicate bioactivity studies under controlled conditions (pH 7.4, 37°C) with cell lines expressing consistent receptor levels (e.g., HEK293 with stable GPCR expression) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies and identify outliers .

Advanced: How can researchers design experiments to probe the compound’s stability under physiological pH and temperature?

Methodological Answer:

Use accelerated stability testing:

pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at intervals (0, 24, 48h) and analyze degradation via UPLC-PDA .

Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation products using HRMS .

Basic: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

Leverage QSAR models and software:

- ADMET prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP inhibition .

- Solubility : Apply COSMO-RS theory to compute solubility in aqueous and lipid phases .

- Metabolite prediction : Employ GLORYx or MetaPrint2D to identify probable Phase I/II metabolites .

Advanced: How does the trifluoroethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The -CF3 group’s strong electron-withdrawing effect activates adjacent carbons for SN2 reactions. Methodological insights:

- Kinetic studies : Compare reaction rates of trifluoroethyl vs. ethyl analogs with nucleophiles (e.g., NaN3) in polar aprotic solvents (DMF, DMSO) .

- DFT calculations : Compute transition state energies (B3LYP/6-31G*) to rationalize regioselectivity .

- Isotopic labeling : Use 18O-labeled water to track hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.